molecular formula C13H7F4NO2 B1407713 3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde CAS No. 1381792-85-3

3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde

Cat. No. B1407713
CAS RN: 1381792-85-3
M. Wt: 285.19 g/mol
InChI Key: MALCQKDSPIFOAV-UHFFFAOYSA-N
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Description

“3-Fluoro-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde” is a chemical compound . It’s important to note that the exact properties and applications of this specific compound may not be fully documented in the literature.

Scientific Research Applications

Photophysical Properties and ICT Effects

  • Research on carbazole-based D-π-A molecules, including 4-(9’-Hexylcarbazol-3’-yl)benzaldehyde, revealed insights into thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. These compounds are important for understanding the role of electron donor and acceptor units in chemical structures (Altinolcek et al., 2021).

Biginelli Condensations

  • The Biginelli condensation of fluorinated esters and diketones with benzaldehyde and (thio)urea has been studied, leading to the formation of specific carboxylates. This research contributes to the understanding of fluorinated compounds in synthetic chemistry (Saloutin et al., 2000).

Suzuki Cross-Coupling Reaction

  • A study on the Suzuki cross-coupling reaction of brominated salicylaldehyde with pyridylboronic acid, utilizing various catalysts, offers insights into efficient synthesis methods and the importance of specific reaction conditions (Wang et al., 2014).

Deprotonative Coupling of Pyridines

  • Research on the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions has provided new perspectives on catalysts and reaction mechanisms in organic synthesis (Shigeno et al., 2019).

Oxidation of Alcohols

  • The study of pyridinium fluorochromate as an oxidizing agent for alcohols to aldehydes contributes to the understanding of reaction kinetics and mechanisms in organic chemistry (Bhattacharjee et al., 1984).

Pd-Catalyzed Ortho C-H Hydroxylation

  • Research on Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group and various nucleophiles provides insights into reaction pathways and product formation (Chen et al., 2017).

Difluorinated Pyridinecarboxaldehyde Synthesis

  • An efficient synthesis method for 3,5-difluoropyridine-4-carboxaldehyde using N-fluoro-benzenesulfonimide was developed, enhancing our understanding of difluorination reactions (Ko et al., 2006).

properties

IUPAC Name

3-fluoro-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-10-5-8(7-19)1-3-11(10)20-12-4-2-9(6-18-12)13(15,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALCQKDSPIFOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by a procedure similar to that described for D1 starting from 3-fluoro-4-hydroxybenzaldehyde and 2-chloro-5-(trifluoromethyl)pyridine, LC-MS (ESI): m/z 286 [M+H]+; 3.37 min (ret time).
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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